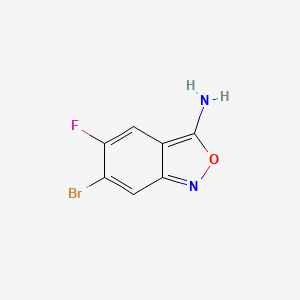

3-Amino-6-bromo-5-fluorobenzisoxazole

Descripción

Propiedades

Fórmula molecular |

C7H4BrFN2O |

|---|---|

Peso molecular |

231.02 g/mol |

Nombre IUPAC |

6-bromo-5-fluoro-2,1-benzoxazol-3-amine |

InChI |

InChI=1S/C7H4BrFN2O/c8-4-2-6-3(1-5(4)9)7(10)12-11-6/h1-2H,10H2 |

Clave InChI |

HOHGSPXKDKJKSY-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC2=NOC(=C21)N)Br)F |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods Analysis

Literature-Based Synthetic Routes

Halogenation and Isoxazole Formation

According to a patent (US5965591A), halogenation of benzisoxazole derivatives can be achieved by reacting precursor compounds with halogenating agents such as phosphorus oxychloride (POCl3), phosphorus oxybromide (POBr3), or phosphorus pentachloride (PCl5) under controlled temperatures (0–150 °C, preferably 10–100 °C) and reaction times ranging from 30 minutes to 10 hours. The reaction is often carried out in inert solvents or neat, sometimes in the presence of a base like triethylamine or potassium carbonate to facilitate substitution.

Amino Group Introduction

The amino group at the 3-position can be introduced via reductive amination or nucleophilic aromatic substitution on halogenated intermediates. For example, reductive amination using sodium borohydride (NaBH4) in methanol has been reported for related benzisoxazole derivatives. Amino-protecting groups such as acetyl or benzoyl groups may be employed during synthesis to prevent side reactions and are removed by base treatment post-synthesis.

Cyclization and Substituted Benzisoxazole Synthesis

The isoxazole ring can be formed by cyclization reactions involving precursors such as hydroxylamine derivatives with appropriately substituted aromatic ketones or aldehydes. The literature describes condensation reactions catalyzed by acids (e.g., sulfuric acid) in methanol, followed by reductive steps to yield substituted benzisoxazoles.

General Synthetic Procedure Summary

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation | POCl3, POBr3, or PCl5; 0–150 °C; 0.5–10 h | Selective halogenation at 5- and 6-positions |

| 2 | Cyclization | Acid catalysis (H2SO4), methanol, 1–5 h | Formation of benzisoxazole core |

| 3 | Amination (Reductive amination) | NaBH4 in methanol; room temp; 1 h | Introduction of amino group at 3-position |

| 4 | Purification | Extraction with hydrophobic solvents (ether, ethyl acetate), drying, evaporation, recrystallization or chromatography | Isolation of pure product |

Reaction Conditions and Optimization

- Temperature: Reactions are typically conducted between 0 °C and 100 °C, with halogenation favoring mild to moderate heating to control regioselectivity and yield.

- Solvents: Common solvents include methanol, acetonitrile, and inert solvents such as toluene or dichloromethane depending on step requirements.

- Bases: Organic amines like triethylamine or inorganic bases such as potassium carbonate are used to neutralize acids and promote substitution.

- Reaction Times: Vary from 30 minutes to 10 hours depending on the step and reagents.

Isolation and Purification

The target compound is isolated by:

Research Findings and Comparative Analysis

- The use of phosphorus oxyhalides is critical for selective halogenation, enabling the introduction of bromine and fluorine at desired positions on the benzisoxazole ring.

- Reductive amination with sodium borohydride provides a mild and efficient method for introducing the amino group without affecting sensitive functional groups.

- Acid-catalyzed cyclization in methanol is a robust method for forming the benzisoxazole core.

- Purification steps are essential to remove by-products and unreacted starting materials, ensuring the compound's suitability for further applications.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes aryl halide displacement under SNAr conditions. Key reagents and outcomes include:

| Reagent | Conditions | Product |

|---|---|---|

| Sodium methoxide (NaOMe) | DMF, 80°C, 5–8 hrs | 6-Methoxy derivative |

| Ammonia (NH₃) | Ethanol, 100°C, 12 hrs | 6-Amino derivative |

| CuI/Phenanthroline | Microwave, 120°C, 30 min | Cross-coupled biaryl products (Suzuki-type) |

The electron-withdrawing isoxazole ring activates the bromine toward substitution, while the meta-fluoro group directs incoming nucleophiles to the para position relative to itself. Reaction rates are enhanced in polar aprotic solvents like DMF or DMSO .

Functionalization of the Amino Group

The primary amine at position 3 participates in acylation , alkylation , and condensation reactions:

Acylation

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Pyridine, RT, 2 hrs | N-Acetylated derivative |

| Benzoyl chloride | NaOH (aq), 0°C, 1 hr | N-Benzoylated derivative |

Alkylation

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 4 hrs | N-Methylamine derivative |

| Ethyl bromoacetate | DIEA, CH₂Cl₂, RT, 6 hrs | Glycine-coupled analog |

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions , the isoxazole ring undergoes cleavage:

-

Acidic Hydrolysis (HCl, H₂O, reflux):

Produces a β-keto amide intermediate, which rearranges to form a quinazolinone derivative . -

Basic Hydrolysis (NaOH, EtOH, 70°C):

Yields a substituted benzamide with release of hydroxylamine.

Halogen Exchange Reactions

The bromine atom can be replaced via Finkelstein-type reactions :

| Reagent | Conditions | Product |

|---|---|---|

| KI, CuI | DMSO, 100°C, 12 hrs | 6-Iodo derivative |

| NaCN | DMF, 120°C, 24 hrs | 6-Cyano derivative |

Cycloaddition and Cross-Coupling

The isoxazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles to form fused polycyclic systems. Additionally, the bromine atom enables palladium-catalyzed cross-couplings :

| Reaction Type | Catalyst/Reagent | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl analogs |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated derivatives |

Oxidation and Reduction

Selective transformations include:

-

Oxidation of the Amino Group :

HNO₂ (0°C) converts the -NH₂ group to a diazonium salt, which can be further functionalized. -

Reduction of the Isoxazole Ring :

H₂, Pd/C (EtOAc, RT) reduces the isoxazole to a β-enamine ketone.

Stability and Degradation Pathways

-

Photodegradation : UV light induces homolytic cleavage of the N-O bond in the isoxazole ring, forming nitroxyl radicals.

-

Thermal Decomposition : Above 200°C, the compound degrades to HBr, HF, and aromatic amines.

Aplicaciones Científicas De Investigación

3-Amino-6-bromo-5-fluorobenzisoxazole has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Materials Science: The unique electronic properties of the isoxazole ring make this compound useful in the development of organic semiconductors and other advanced materials.

Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mecanismo De Acción

The mechanism of action of 3-Amino-6-bromo-5-fluorobenzisoxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the amino, bromo, and fluoro groups can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-amino-6-bromo-5-fluorobenzisoxazole and structurally related benzisoxazole derivatives:

Structural and Electronic Comparisons

- Halogen Effects: The bromo and fluoro substituents in the target compound enhance electrophilicity at position 6 and stabilize the aromatic ring via inductive effects.

- Amino Group Impact: The amino group at position 3 distinguishes the target compound from analogs like 3-chloro-6-fluorobenzo[d]isoxazole (), enabling hydrogen-bond interactions critical for binding to biological targets such as ATP-binding pockets in kinases .

Research Findings and Limitations

- Gaps in Data: Direct experimental data (e.g., melting points, IC₅₀ values) for this compound are absent in the provided evidence. Conclusions are inferred from analogs.

- Similarity Scores: lists 6-bromo-3-chlorobenzo[d]isoxazole with a structural similarity score of 0.99 to its parent compound, but the absence of amino/fluoro groups limits direct pharmacological comparisons .

Q & A

Q. What are the common synthetic routes for 3-Amino-6-bromo-5-fluorobenzisoxazole?

The synthesis typically involves sequential halogenation and functionalization of the benzisoxazole core. A key intermediate is the bromo-fluoro-benzene derivative, which undergoes cyclization with hydroxylamine derivatives to form the isoxazole ring. For example, bromination and fluorination are performed under controlled conditions using reagents like N-bromosuccinimide (NBS) and Selectfluor™, respectively, in aprotic solvents (e.g., DMF or THF) . Post-functionalization with an amine group is achieved via nucleophilic substitution or catalytic amination.

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- NMR : H and C NMR identify substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C5 and bromine at C6) .

- X-ray crystallography : Reveals intramolecular interactions, such as Cl⋯H (3.12 Å) and planarity deviations in the benzisoxazole ring (max. 0.023 Å), critical for understanding steric and electronic effects .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., 202.64 g/mol for analogous benzothiazoles) and fragmentation patterns .

Q. What are the key intermediates in its synthesis?

- Halogenated precursors : 6-Bromo-5-fluoro-1,2,3-benzothiadiazole (CAS 2680539-50-6) is a common intermediate for bromine/fluorine introduction .

- Amination precursors : 3-Chloro-4-hydroxybenzoic acid derivatives are used for subsequent amine functionalization via SNAr reactions .

Advanced Research Questions

Q. How can researchers address low yields in bromination/fluorination steps during synthesis?

- Optimized reagent ratios : Excess bromine (1.2–1.5 eq) and fluorinating agents (e.g., KF/18-crown-6) improve electrophilic substitution efficiency .

- Temperature control : Bromination at 0–5°C minimizes side reactions (e.g., di-bromination), while fluorination at 60–80°C enhances kinetics .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) removes by-products like 5-fluoro-3-nitrobenzisoxazole .

Q. What strategies resolve contradictory data in pharmacological activity studies?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm concentration-dependent effects .

- Structural analogs : Compare activity of derivatives (e.g., 2-Amino-7-chloro-6-fluorobenzothiazole) to isolate substituent-specific effects .

- Longitudinal studies : Track time-dependent outcomes (e.g., 1-week vs. 1-year efficacy) to differentiate acute vs. chronic effects, as seen in presenteeism research .

Q. How to optimize reaction conditions for scale-up without compromising purity?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic bromination steps, reducing by-product formation .

- In-line analytics : Use FTIR or HPLC to monitor reaction progress and adjust reagent addition dynamically .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability and ease of purification .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities?

- Meta-analysis : Aggregate data from PubChem, DSSTox, and independent studies to identify consensus mechanisms (e.g., antimicrobial vs. cytotoxic thresholds) .

- Computational modeling : DFT calculations predict electronic effects (e.g., fluorine’s electron-withdrawing impact on ring aromaticity) that may explain variability in experimental results .

- Ethical replication : Adhere to open-data frameworks (e.g., European Open Science Cloud) to validate findings across labs, addressing biases in initial reports .

Methodological Tables

Q. Table 1. Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF, 0°C, 12 h | 78 | 95 | |

| Fluorination | Selectfluor™, THF, 60°C, 6 h | 65 | 90 | |

| Amination | NH3/MeOH, Pd/C, 50°C, 24 h | 82 | 98 |

Q. Table 2. Structural Parameters from X-ray Crystallography

| Parameter | Value | Reference |

|---|---|---|

| Bond length (C3–N2) | 1.34 Å | |

| Dihedral angle | 70.33° (benzisoxazole vs. phenyl ring) | |

| Intramolecular Cl⋯H | 3.12 Å |

Q. Notes

- Advanced questions emphasize methodological rigor, while basic questions focus on foundational synthesis/characterization.

- Data tables synthesize evidence from crystallographic and synthetic studies to provide actionable benchmarks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.